Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is a chemical compound with the molecular formula C11H19NO2 . It is also known as ethyl 4-aminobicyclo [2.2.2]octane-1-carboxylate hydrochloride . The compound has a molecular weight of 233.74 .
Synthesis Analysis
The synthesis of this compound involves a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO2.ClH/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10;/h2-8,12H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound’s storage temperature is at room temperature .Scientific Research Applications
Synthesis Techniques and Stereochemistry : A study by Palkó et al. (2013) discusses the synthesis of various enantiomers of aminobicyclooctane derivatives, including ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate. This research highlights the efficient synthesis process and the determination of stereochemistry through NMR spectroscopy and X-ray crystallography (Palkó, Hänninen, Sillanpää, & Fülöp, 2013).
Transport Applications in Biological Systems : Research conducted in 1983 by Christensen et al. explored the specificity of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids to the Na+-independent membrane transport system in Ehrlich ascites tumor cells and rat hepatoma cell line HTC. This study indicates the relevance of the bicyclic structure in biological transport systems (Christensen, Handlogten, Vadgama, de la Cuesta, Ballesteros, Trigo, & Avendaño, 1983).
Investigations in Polymerization and Electrical Effects : The work of Herweh (1989) and Roberts & Moreland (1953) delve into the polymerization of derivatives and the electrical effects of substituent groups in saturated systems like bicyclo[2.2.2]octane-1-carboxylic acids. These studies provide insights into the chemical properties and reactivity of similar compounds (Herweh, 1989); (Roberts & Moreland, 1953).
Peptide Induction and Structural Studies : Research by André et al. (2012) and Arias-Pérez et al. (2003) focus on the ability of aminobicyclo[2.2.2]octane derivatives to induce reverse turns into peptides and their structural analysis through spectroscopy and X-ray diffraction. Such studies are crucial for understanding the molecular interactions and structural integrity of these compounds (André, Legrand, Deng, Didierjean, Pickaert, Martínez, Averlant-Petit, Amblard, & Calmès, 2012); (Arias-Pérez, Cosme, Gálvez, Sanz-Aparicio, Fonseca, & Bellanato, 2003).
Antiprotozoal Activities : Studies by Seebacher et al. (2007, 2006) examine the antiprotozoal activities of aminobicyclooctane derivatives against organisms like Trypanosoma b. rhodesiense and Plasmodium falciparum. These findings contribute to understanding the therapeutic potential of these compounds in treating diseases like sleeping sickness and malaria (Seebacher, Kaiser, Brun, Saf, & Weis, 2007); (Seebacher, Berger, Kaiser, Brun, Saf, & Weis, 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVAHJOADQNEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601181605 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135908-45-1 | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135908-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.2]octane-1-carboxylic acid, 4-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601181605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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